3-(5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl)propan-1-amine
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Overview
Description
3-(5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl)propan-1-amine is an organic compound that features a thiadiazole ring, an ethoxyphenyl group, and a propan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl)propan-1-amine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where the thiadiazole ring is reacted with 4-ethoxyphenyl halide.
Introduction of the Propan-1-amine Moiety: The final step involves the reaction of the intermediate product with 3-bromopropan-1-amine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazole derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Dihydrothiadiazole derivatives
Substitution: Various substituted thiadiazole derivatives
Scientific Research Applications
3-(5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and ethoxyphenyl group contribute to its binding affinity and specificity, while the propan-1-amine moiety may facilitate its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)propan-1-amine
- 3-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)propan-1-amine
- 3-(5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)propan-1-amine
Uniqueness
3-(5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl)propan-1-amine is unique due to the presence of the ethoxy group, which can influence its electronic properties and reactivity
Properties
Molecular Formula |
C13H17N3OS |
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Molecular Weight |
263.36 g/mol |
IUPAC Name |
3-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine |
InChI |
InChI=1S/C13H17N3OS/c1-2-17-11-7-5-10(6-8-11)13-16-15-12(18-13)4-3-9-14/h5-8H,2-4,9,14H2,1H3 |
InChI Key |
KCPVDSMCYZSFID-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(S2)CCCN |
Origin of Product |
United States |
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